
(R)-N-Fmoc-alpha-methylasparagine
Vue d'ensemble
Description
®-N-Fmoc-alpha-methylasparagine is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a methyl group attached to the alpha carbon. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-alpha-methylasparagine typically involves the following steps:
Protection of the Amino Group: The amino group of asparagine is protected using the Fmoc group. This is achieved by reacting asparagine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation of the Alpha Carbon: The alpha carbon is methylated using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
Purification: The final product is purified using techniques such as column chromatography to obtain ®-N-Fmoc-alpha-methylasparagine in high purity.
Industrial Production Methods
Industrial production of ®-N-Fmoc-alpha-methylasparagine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and methylation reactions efficiently.
Automated Purification Systems: High-performance liquid chromatography (HPLC) and other automated systems are employed for the purification of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Fmoc-alpha-methylasparagine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the alpha carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives.
Oxidized and Reduced Products: Depending on the conditions, different oxidized or reduced forms of the compound can be obtained.
Applications De Recherche Scientifique
®-N-Fmoc-alpha-methylasparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-Fmoc-alpha-methylasparagine involves its interaction with various molecular targets and pathways:
Protein Synthesis: The compound can be incorporated into peptides, affecting their structure and function.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, modulating their activity.
Signal Transduction: The compound can influence cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
®-N-Fmoc-alpha-methylasparagine can be compared with other similar compounds such as:
®-N-Fmoc-alpha-methylglutamine: Similar in structure but with a different side chain.
®-N-Fmoc-alpha-methylalanine: Lacks the amide group present in asparagine.
®-N-Fmoc-alpha-methylserine: Contains a hydroxyl group instead of an amide group.
Uniqueness
The presence of both the Fmoc protecting group and the methyl group at the alpha carbon makes ®-N-Fmoc-alpha-methylasparagine unique. These modifications enhance its stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20(18(24)25,10-17(21)23)22-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H2,21,23)(H,22,26)(H,24,25)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVALBSODAWGFX-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182443 | |
| Record name | D-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403590-50-0 | |
| Record name | D-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403590-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B3238125.png)
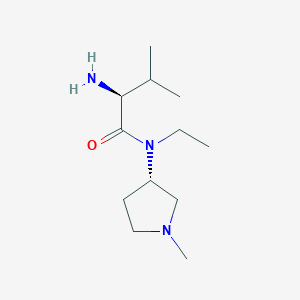
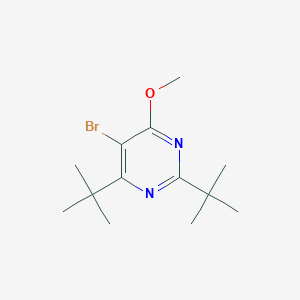
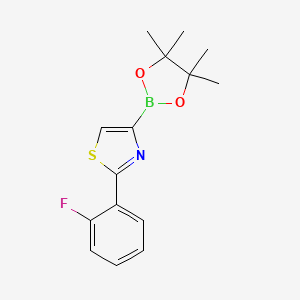
![1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester](/img/structure/B3238160.png)
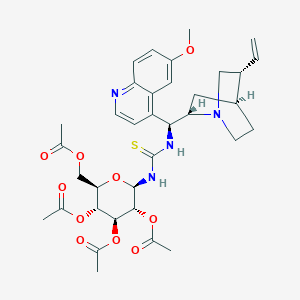
![4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3238179.png)

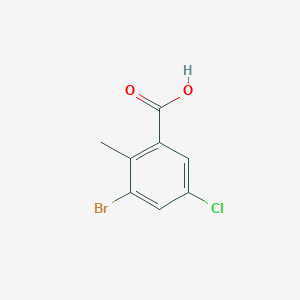
![N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B3238209.png)
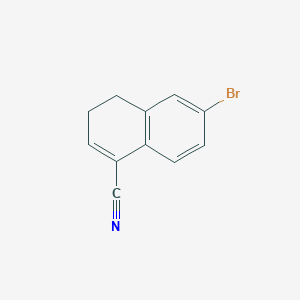
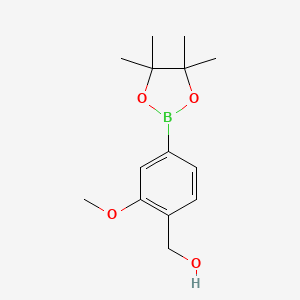
![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B3238223.png)
